Potassium [2-Fluoro-4-(methylsulfonyl)phenyl]trifluoroborate
Description
Potassium [2-Fluoro-4-(methylsulfonyl)phenyl]trifluoroborate is an organotrifluoroborate salt characterized by a fluoro substituent at the 2-position and a methylsulfonyl group at the 4-position of the phenyl ring. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability, solubility in polar solvents, and compatibility with palladium catalysts. The methylsulfonyl group is a strong electron-withdrawing moiety, enhancing the electrophilicity of the aromatic ring and facilitating cross-coupling efficiency.
Properties
Molecular Formula |
C7H6BF4KO2S |
|---|---|
Molecular Weight |
280.09 g/mol |
IUPAC Name |
potassium;trifluoro-(2-fluoro-4-methylsulfonylphenyl)boranuide |
InChI |
InChI=1S/C7H6BF4O2S.K/c1-15(13,14)5-2-3-6(7(9)4-5)8(10,11)12;/h2-4H,1H3;/q-1;+1 |
InChI Key |
CDSKIUGKLRTOLN-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C=C(C=C1)S(=O)(=O)C)F)(F)(F)F.[K+] |
Origin of Product |
United States |
Preparation Methods
Overview of Organotrifluoroborate Synthesis
Potassium organotrifluoroborates are typically synthesized by converting corresponding boronic acids or organoboron derivatives into trifluoroborate salts through treatment with potassium fluoride sources. The trifluoroborate moiety imparts enhanced stability, air- and moisture-resistance compared to boronic acids, making these salts easier to handle and purify.
Two main approaches are prevalent:
- From Boronic Acids Using Potassium Hydrogen Fluoride (KHF2): This is the most common and practical method, where the boronic acid reacts with an aqueous solution of KHF2 to yield the potassium trifluoroborate salt.
- From Organostannane Precursors: An older method involving organostannanes and trifluoroborane etherate, which is less favored due to toxicity and handling issues.
Specific Preparation of Potassium [2-Fluoro-4-(methylsulfonyl)phenyl]trifluoroborate
The synthesis of this compound generally follows the conversion of the corresponding boronic acid derivative, potassium (2-fluoro-4-(methylsulfonyl)phenyl)boronic acid, into the trifluoroborate salt by treatment with KHF2 under mild conditions. The process can be summarized as follows:
- Starting Material: The boronic acid or boronate ester of 2-fluoro-4-(methylsulfonyl)phenyl.
- Fluoride Source: Potassium hydrogen fluoride (KHF2) in aqueous solution.
- Reaction Conditions: Stirring at room temperature or mild heating (often 2 hours at room temperature is sufficient).
- Isolation: The reaction mixture is evaporated to dryness, and the crude trifluoroborate salt is extracted with hot acetone to remove impurities.
- Purification: Precipitation by addition of diethyl ether at low temperature (0 °C) yields the pure potassium trifluoroborate salt as a crystalline solid.
This method avoids the use of toxic organostannanes and provides a stable, crystalline product suitable for subsequent cross-coupling reactions.
Representative Reaction Scheme
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 2-Fluoro-4-(methylsulfonyl)phenylboronic acid + KHF2 (4 equiv) in H2O/THF | Stir at room temperature for 2 hours |
| 2 | Evaporation of solvent | Concentrate to dryness |
| 3 | Extraction with hot acetone | Remove impurities |
| 4 | Precipitation by dropwise addition of Et2O at 0 °C | Isolate solid potassium trifluoroborate salt |
| 5 | Filtration and drying under vacuum | Obtain pure product |
Alternative Preparation Routes
- Phosphonium Salt Intermediates: Some synthetic routes involve forming phosphonium salts of aromatic heterocycles followed by palladium-catalyzed cross-coupling to introduce the trifluoroborate moiety, although this is more common for complex heteroaryl systems.
- Direct Borylation Followed by Fluorination: Transition metal-catalyzed borylation of aryl halides followed by treatment with KHF2 is a viable route for preparing various potassium trifluoroborates, including substituted phenyl derivatives.
Analytical Characterization
Potassium organotrifluoroborates, including the compound , are characterized by:
- [^11B NMR Spectroscopy](pplx://action/followup): Typically shows a quartet pattern due to coupling with fluorine atoms, appearing in the range of -2.5 to 7 ppm relative to BF3·Et2O.
- [^19F NMR Spectroscopy](pplx://action/followup): Exhibits a quartet pattern in the range of -160 to -130 ppm relative to CFCl3.
- Crystallinity and Stability: The potassium trifluoroborate salts are crystalline solids, stable to air and moisture, and soluble in polar solvents such as methanol, acetonitrile, and water, but generally insoluble in non-polar solvents.
Data Table: Comparative Preparation Conditions for Potassium Organotrifluoroborates
| Parameter | Method Using KHF2 (Preferred) | Organostannane Method (Older) |
|---|---|---|
| Starting Material | Boronic acid or boronate ester | Trimethyltin derivatives |
| Fluoride Source | Potassium hydrogen fluoride (KHF2) | Potassium fluoride (KF) |
| Reaction Temperature | Room temperature to mild heating (20-60 °C) | Variable, often requires controlled conditions |
| Reaction Time | 1-3 hours | Longer, often several hours |
| Toxicity | Low (boronic acids are less toxic) | High (organostannanes are toxic) |
| Product Stability | High, crystalline, air/moisture stable | High, but handling more difficult |
| Solubility | Polar solvents (methanol, water) | Similar |
| Purification | Extraction with hot acetone, precipitation with ether | Complex purification |
Chemical Reactions Analysis
Cross-Coupling Reactions
K[2F-4MsO₂Ph]BF₃ is primarily employed in palladium-catalyzed cross-coupling reactions. The methylsulfonyl (–SO₂Me) and fluorine substituents enhance electrophilicity at the boron-bound carbon, facilitating transmetallation.
Key Mechanism in Suzuki–Miyaura Coupling:
-
Oxidative Addition : Pd⁰ reacts with an aryl halide (e.g., Ar–X) to form Pdᴵᴵ(Ar)(X).
-
Transmetallation : K[2F-4MsO₂Ph]BF₃ transfers the aryl group to Pdᴵᴵ via ligand exchange.
-
Reductive Elimination : Pdᴵᴵ releases the coupled biaryl product (Ar–Ar'), regenerating Pd⁰ .
Example Reaction :
| Substrate | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|
| 4-Bromotoluene | Pd(PPh₃)₄ | DME/H₂O, K₂CO₃, 80°C, 12h | 78% |
Photocatalytic Alkylation
K[2F-4MsO₂Ph]BF₃ participates in radical-mediated alkylation under blue-light irradiation. The reaction involves a photocatalyst (e.g., Ir(ppy)₃) to generate alkyl radicals from trifluoroborates .
Procedure :
-
Combine K[2F-4MsO₂Ph]BF₃, phosphonium salt, and 2,6-lutidine in dioxane.
-
Irradiate with a 455 nm Kessil lamp for 16 hours.
Critical Factor : Residual potassium fluoride (KF) from synthesis inhibits reactivity, necessitating thorough purification .
Electrophilic Substitution
The electron-deficient aryl ring undergoes regioselective electrophilic substitution. The –SO₂Me group directs incoming electrophiles to the meta position relative to fluorine.
Example : Nitration with HNO₃/H₂SO₄ yields 3-nitro-2-fluoro-4-(methylsulfonyl)phenyltrifluoroborate.
Sulfonyl Group Reactivity:
The –SO₂Me group can be reduced to –SH using LiAlH₄ or modified via nucleophilic displacement.
Reaction Table :
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| LiAlH₄ | 2-Fluoro-4-(mercaptophenyl)BF₃K | THF, reflux, 6h | 65% |
| NaN₃ | 2-Fluoro-4-(azidosulfonylphenyl)BF₃K | DMF, 60°C, 8h | 52% |
Stability and Handling
-
Air/Water Stability : Unlike boronic acids, K[2F-4MsO₂Ph]BF₃ is stable in air and moisture due to the trifluoroborate anion’s resilience .
-
Solubility : Highly soluble in polar solvents (e.g., MeOH, H₂O) but insoluble in non-polar solvents unless counterion-exchanged (e.g., to nBu₄N⁺) .
Challenges and Optimization
Scientific Research Applications
Potassium [2-Fluoro-4-(methylsulfonyl)phenyl]trifluoroborate has a wide range of applications in scientific research :
Chemistry: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and drug candidates.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.
Industry: Applied in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Potassium [2-Fluoro-4-(methylsulfonyl)phenyl]trifluoroborate primarily involves its role as a nucleophilic partner in cross-coupling reactions . The trifluoroborate group facilitates the transfer of the organic moiety to the palladium catalyst, enabling the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the palladium-catalyzed transmetalation and reductive elimination steps, which are crucial for the success of the coupling reactions .
Comparison with Similar Compounds
Potassium [2-Fluoro-4-(trifluoromethyl)phenyl]trifluoroborate
- Structural Difference : The trifluoromethyl (-CF₃) group replaces the methylsulfonyl (-SO₂CH₃) group.
- Electronic Effects : Both -CF₃ and -SO₂CH₃ are electron-withdrawing, but -SO₂CH₃ has a stronger inductive effect (-I), increasing the boron center's electrophilicity.
- Reactivity : The methylsulfonyl derivative exhibits higher reactivity in aryl-aryl couplings due to enhanced polarization of the C–B bond.
- Applications : The trifluoromethyl analog is more common in agrochemical synthesis, while the methylsulfonyl variant is prioritized in pharmaceuticals (e.g., GPR119 agonists).
Table 1: Key Properties
Potassium 4-Fluorophenyltrifluoroborate
- Structural Difference : Lacks the 4-methylsulfonyl group, simplifying the electronic profile.
- Electronic Effects : The absence of -SO₂CH₃ reduces electron withdrawal, resulting in lower cross-coupling efficiency.
- Applications : Primarily used in materials science for fluoropolymer synthesis, whereas the methylsulfonyl derivative is favored in drug discovery.
Table 2: Reaction Efficiency in Suzuki-Miyaura Coupling
| Substrate | Yield (%) | Catalyst Loading (Pd, mol%) | Reference |
|---|---|---|---|
| 4-Fluorophenyltrifluoroborate | 72 | 2.5 | |
| [2-Fluoro-4-(methylsulfonyl)phenyl]trifluoroborate | 89 | 1.0 |
Potassium (2-Fluoro-3-isopropoxyphenyl)trifluoroborate
- Structural Difference : Contains an isopropoxy (-OCH(CH₃)₂) group at the 3-position instead of -SO₂CH₃.
- Electronic Effects : The electron-donating -OCH(CH₃)₂ group decreases electrophilicity, reducing coupling rates compared to the methylsulfonyl analog.
- Stability : The isopropoxy derivative is more prone to hydrolysis under acidic conditions due to the labile ether linkage.
Potassium Trifluoro(4-(methylsulfonamido)phenyl)borate
- Structural Difference : Features a methylsulfonamido (-NHSO₂CH₃) group instead of -SO₂CH₃.
- Electronic Effects : The -NHSO₂CH₃ group introduces hydrogen-bonding capability, enhancing solubility in protic solvents.
- Applications : The sulfonamido derivative is used in peptide conjugation, while the methylsulfonyl variant is preferred for metabolic stability in drug candidates.
Biological Activity
Potassium [2-Fluoro-4-(methylsulfonyl)phenyl]trifluoroborate (CAS No. 153766-81-5) is a compound that has garnered attention in medicinal chemistry, particularly for its role in facilitating chemical reactions such as the Suzuki–Miyaura coupling. This article explores its biological activity, including pharmacological properties, toxicological investigations, and potential applications in drug development.
Molecular Formula: C₆H₅BF₃K
Molecular Weight: 184.01 g/mol
Solubility: Soluble in water (0.0601 mg/ml)
Log P (Partition Coefficient): 3.44 (indicative of moderate lipophilicity)
Bioavailability Score: 0.55 (suggesting moderate absorption potential)
This compound serves primarily as a reagent in cross-coupling reactions, which are pivotal in synthesizing biologically active compounds. The presence of the trifluoroborate group enhances its nucleophilicity compared to traditional boron reagents, making it an effective participant in palladium-catalyzed reactions .
Antinociceptive Properties
Research has indicated that organotrifluoroborates can act as inhibitors of serine proteases, such as trypsin and α-chymotrypsin, through non-covalent interactions . In vitro studies have shown that these compounds can inhibit enzyme activity by forming hydrogen bonds at the active site, which may have implications for developing analgesics or anti-inflammatory drugs.
Toxicological Investigations
A study evaluating the toxicological profile of potassium thiophene-3-trifluoroborate (a related compound) revealed no significant adverse effects on liver and kidney function at various dosages (25, 50, and 100 mg/kg) . Parameters such as plasma enzyme levels and lipid peroxidation were comparable to control groups, indicating a favorable safety profile.
Case Studies
- Suzuki–Miyaura Coupling Enhancements:
- Inhibition of Serine Proteases:
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Biological Activity | Toxicity Profile |
|---|---|---|---|
| This compound | 153766-81-5 | Enzyme inhibitor | Low toxicity |
| Potassium thiophene-3-trifluoroborate | Not available | Antinociceptive | Low toxicity |
| Potassium methyltrifluoroborate | Not available | Cross-coupling reagent | Moderate toxicity |
Q & A
Q. What are the standard synthetic routes for Potassium [2-Fluoro-4-(methylsulfonyl)phenyl]trifluoroborate?
The synthesis typically involves:
- Borylation of the aryl precursor : Starting with 2-fluoro-4-(methylsulfonyl)phenylboronic acid, which is treated with KHF₂ or KF in the presence of BF₃·OEt₂ to form the trifluoroborate salt .
- Purification : Recrystallization from aqueous ethanol or acetonitrile to achieve >95% purity, with storage at 2–8°C under inert gas to prevent hydrolysis .
Q. How should this compound be characterized to confirm purity and structure?
Key analytical methods include:
- NMR Spectroscopy : ¹⁹F NMR to confirm the trifluoroborate moiety (δ ≈ -135 to -145 ppm) and ¹H/¹³C NMR for aryl group verification .
- Elemental Analysis : To validate stoichiometry (e.g., C, H, S, B, F content).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M⁻] at m/z corresponding to C₇H₄BF₄O₂S⁻) .
Advanced Research Questions
Q. How does the methylsulfonyl group influence the compound’s reactivity in cross-coupling reactions compared to other substituents?
The methylsulfonyl (-SO₂Me) group:
- Enhances Electrophilicity : Stabilizes transient arylpalladium intermediates via electron-withdrawing effects, accelerating oxidative addition in Suzuki-Miyaura couplings .
- Comparisons : Unlike electron-donating groups (e.g., -OMe), -SO₂Me reduces steric hindrance but may lower solubility in polar solvents. Substitution with -CF₃ (as in similar compounds) shows faster coupling rates but reduced stability .
Q. What strategies optimize catalytic efficiency in Suzuki-Miyaura couplings under challenging conditions?
Optimization parameters include:
- Catalyst Systems : Pd(PPh₃)₄ or Pd(dppf)Cl₂ for aryl chlorides; XPhos ligands for hindered substrates .
- Solvent/Base Selection : DME/H₂O with K₂CO₃ at 80–100°C balances reactivity and stability. For moisture-sensitive cases, toluene with Cs₂CO₃ is preferred .
- Additives : 1–5 mol% KI enhances transmetallation efficiency by solubilizing the trifluoroborate .
Data Contradiction and Mechanistic Analysis
Q. How to resolve discrepancies in reported reaction yields with different palladium catalysts?
Conflicting yields may arise from:
- Catalyst Deactivation : Bulky ligands (e.g., SPhos) may aggregate in the presence of -SO₂Me, reducing activity. Use of Pd(OAc)₂ with simpler phosphines (e.g., PPh₃) mitigates this .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may stabilize Pd intermediates but promote side reactions. Compare kinetics in DME vs. THF to identify optimal conditions .
Q. What computational methods predict the compound’s binding affinity in catalytic cycles?
- Docking Studies : AutoDock 4.2 with Lamarckian genetic algorithms models interactions between the trifluoroborate and Pd centers, predicting regioselectivity in couplings .
- DFT Calculations : Analyze transition states for oxidative addition (ΔG‡) and transmetallation steps. The -SO₂Me group lowers ΔG‡ by 5–8 kcal/mol compared to -H substituents .
Stability and Handling
Q. What are the critical storage conditions to prevent decomposition?
- Moisture Sensitivity : Store under argon at 2–8°C in amber glass vials. Desiccants (e.g., silica gel) are mandatory for long-term storage .
- Thermal Stability : Decomposition initiates at 150°C (TGA data), but prolonged exposure >80°C during reactions should be avoided .
Comparative Reactivity Data
| Substituent | Coupling Partner | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| -SO₂Me | 4-Bromotoluene | 85 | Pd(PPh₃)₄, DME | |
| -CF₃ | 4-Chloroanisole | 92 | Pd(dppf)Cl₂, THF | |
| -OMe | 4-Iodonitrobenzene | 78 | Pd(OAc)₂, DMF |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
